molecular formula C7H14O4 B12799425 Mycarose, beta-D-pyranose- CAS No. 1932346-66-1

Mycarose, beta-D-pyranose-

Katalognummer: B12799425
CAS-Nummer: 1932346-66-1
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: YQLFLCVNXSPEKQ-GBNDHIKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycarose, beta-D-pyranose, is a deoxysugar that plays a crucial role in the biosynthesis of several macrolide antibiotics. It is a six-membered ring structure with a pyranose form, which is a common form for many sugars. This compound is particularly significant due to its involvement in the recognition and interaction of bioactive compounds with drug targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mycarose, beta-D-pyranose, typically involves the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-beta-D-allose. This process is catalyzed by the enzyme dTDP-4-keto-6-deoxyglucose reductase, which exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxyglucose . The reaction conditions often include the presence of other enzymes such as dTDP-4-keto-6-deoxyglucose 3-epimerase to facilitate the conversion.

Industrial Production Methods

Industrial production of Mycarose, beta-D-pyranose, involves the use of genetically engineered microorganisms, such as Escherichia coli, to overexpress the necessary enzymes. These microorganisms are cultured under controlled conditions to maximize the yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Mycarose, beta-D-pyranose, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into macrolide antibiotics.

Common Reagents and Conditions

Common reagents used in the reactions involving Mycarose, beta-D-pyranose, include oxidizing agents like benzoquinones and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to ensure optimal enzyme activity .

Major Products Formed

The major products formed from the reactions involving Mycarose, beta-D-pyranose, include various macrolide antibiotics such as tylosin, chalcomycin, and mycinamycin II. These antibiotics are crucial for their antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Mycarose, beta-D-pyranose, has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in organic synthesis.

    Biology: It plays a role in the study of enzyme mechanisms and the biosynthesis of natural products.

    Medicine: It is a key component in the development of macrolide antibiotics, which are used to treat various bacterial infections.

    Industry: It is used in the production of antibiotics and other bioactive compounds

Eigenschaften

1932346-66-1

Molekularformel

C7H14O4

Molekulargewicht

162.18 g/mol

IUPAC-Name

(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol

InChI

InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1

InChI-Schlüssel

YQLFLCVNXSPEKQ-GBNDHIKLSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O

Kanonische SMILES

CC1C(C(CC(O1)O)(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.